molecular formula C6H3ClF2N2O2 B8459060 4-Chloro-3,6difluoro-2-nitroaniline

4-Chloro-3,6difluoro-2-nitroaniline

Cat. No. B8459060
M. Wt: 208.55 g/mol
InChI Key: CVMJXGKVQIVILR-UHFFFAOYSA-N
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Patent
US06355799B1

Procedure details

Ethyl 4-chloro-3,6-difluoro-2-nitrophenylcarbamate (XLI) (0.9 g, 3.2 mmol) was mixed with acetic acid (30 ml) and hydrobromic acid (48%, 25 ml), the mixture was stirred at 150° C. for 4 hr and then the volume reduced to half by evaporation Ethyl acetate (50 ml) was added and the solution was washed with water (15 ml×3) and dried over sodium sulfate. The product was purified by column chromatography (silica gel, hexane) (0.56 g). 1H NMR (CDCl3, 300 MHz) 5.73 (2H, br), 7.24 (1H, dd, J=6.1, 6.1 Hz) ppm.
Name
Ethyl 4-chloro-3,6-difluoro-2-nitrophenylcarbamate
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH:9]C(=O)OCC)=[C:4]([N+:15]([O-:17])=[O:16])[C:3]=1[F:18].Br>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([NH2:9])=[C:4]([N+:15]([O-:17])=[O:16])[C:3]=1[F:18]

Inputs

Step One
Name
Ethyl 4-chloro-3,6-difluoro-2-nitrophenylcarbamate
Quantity
0.9 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=C1)F)NC(OCC)=O)[N+](=O)[O-])F
Name
Quantity
25 mL
Type
reactant
Smiles
Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 150° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volume reduced to half by evaporation Ethyl acetate (50 ml)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the solution was washed with water (15 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography (silica gel, hexane) (0.56 g)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=C(C(=C(N)C(=C1)F)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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